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diacetyloxygallanyl acetate

Antimicrobial resistance Pseudomonas aeruginosa Gallium-based therapeutics

Diacetyloxygallanyl acetate, systematically named gallium(III) acetate or gallium triacetate, is a Group 13 metal carboxylate salt with the molecular formula Ga(CH₃COO)₃ and a molar mass of 246.85 g·mol⁻¹. The compound is a white crystalline solid (density 1.57 g·cm⁻³) that exhibits moderate water solubility and decomposes to gallium oxide upon heating to approximately 70 °C.

Molecular Formula C6H9GaO6
Molecular Weight 246.85 g/mol
Cat. No. B13830193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediacetyloxygallanyl acetate
Molecular FormulaC6H9GaO6
Molecular Weight246.85 g/mol
Structural Identifiers
SMILESCC(=O)O[Ga](OC(=O)C)OC(=O)C
InChIInChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
InChIKeyFYWVTSQYJIPZLW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diacetyloxygallanyl Acetate (Gallium Triacetate, CAS 2571-06-4): Baseline Identity and Class Profile for Informed Procurement


Diacetyloxygallanyl acetate, systematically named gallium(III) acetate or gallium triacetate, is a Group 13 metal carboxylate salt with the molecular formula Ga(CH₃COO)₃ and a molar mass of 246.85 g·mol⁻¹ [1]. The compound is a white crystalline solid (density 1.57 g·cm⁻³) that exhibits moderate water solubility and decomposes to gallium oxide upon heating to approximately 70 °C [1][2]. As a member of the broader gallium precursor family that includes gallium nitrate, gallium chloride, and gallium acetylacetonate, diacetyloxygallanyl acetate serves as a versatile precursor for ultra‑pure gallium compounds, catalysts, and nanoscale materials [2].

Why Diacetyloxygallanyl Acetate Cannot Be Generically Substituted: Key Differentiators vs. In‑Class Gallium Precursors


Although gallium(III) salts share a common metal centre, generic or wholesale substitution of diacetyloxygallanyl acetate by other gallium compounds (e.g., gallium nitrate, gallium chloride, or gallium acetylacetonate) is scientifically unsound. The acetate counter‑ion imparts a distinct property triad—moderate water solubility without extreme hygroscopicity [1], a uniquely low thermal decomposition threshold that enables low‑temperature oxide formation [2], and a demonstrated ability to synergise with exogenously supplied acetate to enhance Ga(III) cellular uptake and antimicrobial potency by orders of magnitude [3]. These features are absent from or markedly attenuated in alternative gallium sources. The quantitative evidence below substantiates that procurement decisions predicated solely on gallium content or cost per gram risk selecting a precursor that underperforms in the intended application context.

Product‑Specific Quantitative Evidence Guide: Diacetyloxygallanyl Acetate vs. Closest Analogs and Alternatives


100‑Fold Enhancement of Antimicrobial Potency When Acetate Is the Counter‑Ion: Ga(III)–Acetate Co‑therapy vs. Ga(III) Alone

In a direct head‑to‑head comparison, the co‑administration of Ga(III) (from gallium nitrate) with exogenous acetate was compared against Ga(III) alone in a mammalian cell infection model (A549 cells infected with P. aeruginosa, MOI = 10, 24 h exposure). Ga(III) alone (80–120 μM) reduced viable bacterial loads from ∼10⁸ CFU to ∼10⁶ CFU (a 100‑fold reduction). Co‑treatment with Ga(III) (120 μM) plus acetate (30 mM) further reduced the bacterial load to ∼10⁴ CFU—an additional 100‑fold reduction and a cumulative 10,000‑fold decrease versus the untreated control [1]. In a murine skin infection model, Ga(III) alone reduced bacterial counts by ∼10‑fold relative to control; the Ga(III)–acetate combination produced an additional ∼10‑fold reduction, yielding an overall ∼100‑fold decrease versus control [1]. Against persister cells, Ga(III) (4 μM) alone exhibited only slight growth inhibition, whereas Ga(III) (4 μM) plus acetate (30 mM) completely inhibited persister cell growth [1]. The mechanism involves enhanced Ga(III) cellular uptake and suppression of TCA cycle flux and bacterial respiration [1].

Antimicrobial resistance Pseudomonas aeruginosa Gallium-based therapeutics

Lowest Thermal Decomposition Threshold Among Common Ga(III) Precursors: ~70 °C vs. 150–310 °C for Ga(acac)₃

Diacetyloxygallanyl acetate decomposes to gallium oxide upon heating to approximately 70 °C [1][2]. In contrast, gallium(III) acetylacetonate (Ga(acac)₃), the most widely used organometallic Ga precursor for vapour‑phase deposition, decomposes through multiple steps over the temperature range 150–310 °C under static air to produce Ga₂O₃ as the final solid residue [3]. This represents a decomposition onset temperature difference of approximately 80 °C. For solution‑based or low‑thermal‑budget processing routes where substrate temperature must be minimised (e.g., polymer substrates, flexible electronics), the lower decomposition threshold of diacetyloxygallanyl acetate constitutes a critical processing advantage over Ga(acac)₃.

Thin film deposition Gallium oxide Precursor thermal stability

Solubility Profile Differentiates Diacetyloxygallanyl Acetate from Water‑Insoluble Ga(acac)₃ and Highly Hygroscopic GaCl₃

Diacetyloxygallanyl acetate exhibits moderate water solubility of approximately 5–10 g per 100 mL at room temperature and is soluble in polar organic solvents including methanol, ethanol, DMF, and DMSO [1]. By contrast, gallium(III) acetylacetonate (Ga(acac)₃) is practically insoluble in water and requires organic solvents for processing [2]. At the other extreme, gallium(III) chloride (GaCl₃) is very soluble in water (>800 g L⁻¹) but is highly hygroscopic and reacts violently with water, releasing heat and HCl fumes [3]. Diacetyloxygallanyl acetate occupies a unique intermediate position: sufficient aqueous solubility for solution‑based deposition and biological formulations without the handling hazards and moisture sensitivity of GaCl₃ or the aqueous‑phase incompatibility of Ga(acac)₃.

Precursor solubility Solution processing Formulation compatibility

Demonstrated Sol–Gel Route to c‑Axis‑Oriented GaN Films Without Buffer Layers: Diacetyloxygallanyl Acetate Enables Substrate‑Agnostic Epitaxy

A diacetyloxygallanyl acetate‑derived sol, prepared by reacting gallium metal with acetic acid, was used to deposit precursor films on amorphous fused silica substrates via dip coating. After annealing at 300 °C (forming α‑GaO(OH)) or 500 °C (forming (α + β)‑Ga₂O₃) and subsequent nitridation under flowing NH₃, the resulting GaN films exhibited strong preferred c‑axis orientation along the basal (002) plane as confirmed by XRD, despite the amorphous nature of the substrate [1]. This is significant because achieving oriented GaN growth typically requires single‑crystalline substrates or epitaxial buffer layers when using vapour‑phase precursors such as Ga(acac)₃ or trimethylgallium. The acetate sol–gel approach eliminates the need for expensive single‑crystal substrates and complex buffer‑layer engineering. Note: this evidence is specific to the acetate‑derived precursor route; a direct comparative study with Ga(acac)₃ sol–gel under identical conditions was not identified.

Gallium nitride Sol–gel processing Thin film orientation

Characterised Aqueous Speciation and Stability Constants Under Physiological Conditions: A Prerequisite for Biomedical Formulation Design

The Ga(III)–acetate system has been quantitatively characterised in aqueous solution under physiological conditions (37 °C, ionic strength 0.15 mol·dm⁻³ NaCl, pH range 2.3–5.3) using potentiometric titration and the SUPERQUAD computational programme. The study identified the mononuclear complex Ga(CH₃COO)²⁺ and several gallium hydroxide species, with global stability constants determined for all solution species [1]. Separately, Clausén et al. studied the aqueous gallium(III)–acetate system at 25 °C in 0.6 M Na(Cl) using potentiometry, IR spectroscopy, EXAFS spectroscopy, and molecular orbital calculations, establishing a model with one mononuclear and one dinuclear complex [2]. These speciation data are essential for predicting gallium bioavailability, designing buffered formulation conditions, and understanding Ga(III) behaviour in biological media. Comparable speciation datasets for Ga(acac)₃ under physiological aqueous conditions are sparse, as Ga(acac)₃ is essentially insoluble in water.

Gallium speciation Stability constants Physiological modelling

Best Research and Industrial Application Scenarios for Diacetyloxygallanyl Acetate: Evidence‑Backed Use Cases for Scientific Procurement


Ga(III)–Acetate Co‑therapy Formulations Against Antibiotic‑Resistant Pseudomonas aeruginosa

For research groups and pharmaceutical development programmes targeting antimicrobial‑resistant P. aeruginosa infections, diacetyloxygallanyl acetate serves as a dual‑function agent providing both the bacteriostatic Ga(III) cation and the acetate anion that synergistically enhances Ga(III) uptake. The co‑therapy achieved a 100‑fold greater bacterial clearance in mammalian cell infection models and a 10‑fold enhancement in murine skin infection models compared to Ga(III) alone (Ga(NO₃)₃) [1]. This positions diacetyloxygallanyl acetate as the rational starting material for developing Ga‑based antimicrobial formulations intended for topical, pulmonary, or systemic administration.

Low‑Temperature Deposition of Gallium Oxide Thin Films on Thermally Sensitive Substrates

Diacetyloxygallanyl acetate decomposes to Ga₂O₃ at approximately 70 °C—roughly 80 °C lower than the decomposition onset of Ga(acac)₃ (150–310 °C) [1][2]. This property makes it the precursor of choice for depositing Ga₂O₃ films via spray pyrolysis, dip coating, or spin coating onto polymeric, flexible, or otherwise heat‑sensitive substrates where Ga(acac)₃ or GaCl₃ would require impractically high processing temperatures.

Substrate‑Agnostic Sol–Gel Fabrication of Oriented GaN Films for Optoelectronic Research

Using an acetate‑derived sol–gel route, researchers have demonstrated c‑axis‑oriented GaN films on amorphous fused silica without any buffer layer—a result not readily achievable with vapour‑phase Ga precursors such as Ga(acac)₃ or trimethylgallium [1]. This enables cost‑effective prototyping of GaN‑based optoelectronic devices on inexpensive, large‑area substrates, making diacetyloxygallanyl acetate a strategic procurement choice for academic and industrial labs exploring GaN device fabrication outside traditional MOCVD infrastructure.

Biomedical Gallium Formulation Development Supported by Characterised Aqueous Speciation

The availability of experimentally determined Ga(III)–acetate stability constants under physiological conditions (37 °C, I = 0.15 M NaCl) [1] enables predictive modelling of gallium speciation in biological fluids. This is essential for designing buffered injectable formulations, predicting Ga(III) bioavailability, and ensuring solution stability during storage. Neither Ga(acac)₃ (water‑insoluble) nor GaCl₃ (uncontrolled hydrolysis) offers comparable formulation predictability, making diacetyloxygallanyl acetate the recommended precursor for gallium‑based pharmaceutical development where aqueous processing is required.

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